![molecular formula C11H7BrN2 B2922285 9-bromo-5H-pyrido[4,3-b]indole CAS No. 1015460-62-4](/img/structure/B2922285.png)

9-bromo-5H-pyrido[4,3-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Bromo-5H-pyrido[4,3-b]indole is a chemical compound with the CAS Number: 1015460-62-4 . It has a molecular weight of 247.09 and its linear formula is C11H7BrN2 .

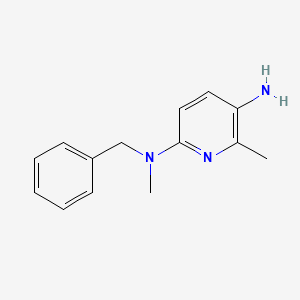

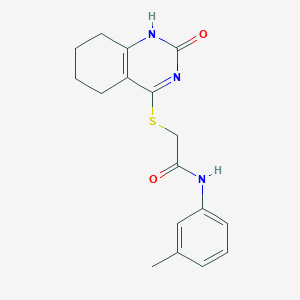

Molecular Structure Analysis

The linear formula of 9-bromo-5H-pyrido[4,3-b]indole is C11H7BrN2 . This indicates that the molecule is composed of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms.Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibition for Cancer Therapy

9-bromo-5H-pyrido[4,3-b]indole derivatives have been studied for their potential as tubulin polymerization inhibitors . These compounds can disrupt the microtubule network within cells, leading to mitotic catastrophe and apoptosis . This mechanism is crucial in cancer therapy, as it targets the rapid division of cancer cells. For example, certain derivatives have shown strong anti-proliferative activity against various cancer cell lines, including HeLa and MCF-7 .

Antiviral Agents

Indole derivatives, including those with the 9-bromo-5H-pyrido[4,3-b]indole structure, have been explored for their antiviral properties . They have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus. The modifications on the indole scaffold can lead to compounds with high selectivity and potency as antiviral agents .

Anti-inflammatory Applications

The indole core is a common feature in many anti-inflammatory agents. 9-bromo-5H-pyrido[4,3-b]indole derivatives can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Antimicrobial Activity

Compounds featuring the 9-bromo-5H-pyrido[4,3-b]indole motif have been investigated for their antimicrobial efficacy . These derivatives can be tailored to combat a variety of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Antimalarial Agents

The fight against malaria has led to the exploration of indole derivatives as potential antimalarial agents . The structural diversity of 9-bromo-5H-pyrido[4,3-b]indole allows for the development of compounds that can interfere with the life cycle of the malaria parasite, offering a promising avenue for new therapeutic options .

Cytotoxic Inhibitors for Chemotherapy

9-bromo-5H-pyrido[4,3-b]indole derivatives have been synthesized as cytotoxic inhibitors , which can be used in chemotherapy. These compounds can induce cell death in cancerous cells by interfering with vital cellular functions, making them valuable in the development of chemotherapeutic drugs .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 9-bromo-5H-pyrido[4,3-b]indole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

9-bromo-5H-pyrido[4,3-b]indole interacts with tubulin and inhibits its polymerization . This interaction disrupts the microtubule network within cells, which is essential for cell division and intracellular transport . Molecular docking analysis suggests that this compound may bind to the colchicine binding sites on microtubules .

Biochemical Pathways

The inhibition of tubulin polymerization by 9-bromo-5H-pyrido[4,3-b]indole affects the mitotic spindle formation, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s action on tubulin also impacts various intracellular transport pathways, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .

Result of Action

The primary result of 9-bromo-5H-pyrido[4,3-b]indole’s action is the inhibition of cell division, leading to cell cycle arrest at the G2/M phase . This arrest subsequently induces apoptosis, or programmed cell death, in a dose-dependent manner . Therefore, this compound exhibits potent anti-proliferative activity against cancer cells .

Action Environment

The action, efficacy, and stability of 9-bromo-5H-pyrido[4,3-b]indole can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other interacting molecules, and the temperature. For instance, the compound is stable at room temperature . .

Propiedades

IUPAC Name |

9-bromo-5H-pyrido[4,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVVGJGWWRZZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(N2)C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-5H-pyrido[4,3-b]indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922209.png)

![(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2922213.png)

![N~5~-(3-chloro-4-methoxyphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922216.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2922217.png)

![1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2922220.png)